molecular formula C22H15N3O3 B299414 N-(dibenzo[b,d]furan-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-(dibenzo[b,d]furan-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No. B299414
M. Wt: 369.4 g/mol
InChI Key: FFIBHUVSEQBVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dibenzo[b,d]furan-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, commonly known as DBFQ or DBFQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBFQA belongs to the class of quinazolinone derivatives, which have shown promising results in treating various diseases.

Scientific Research Applications

DBFQA has shown potential therapeutic applications in various fields of research, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that DBFQA exhibits anti-proliferative effects on cancer cells, inhibits the growth of neuroblastoma cells, and reduces inflammation in animal models.

Mechanism of Action

The exact mechanism of action of DBFQA is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways. DBFQA has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DBFQA has also been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DBFQA exhibits anti-inflammatory and anti-tumor effects. DBFQA has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. DBFQA has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

DBFQA has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in preclinical studies. However, DBFQA has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Further studies are needed to determine the optimal dosing and administration routes for DBFQA.

Future Directions

There are several future directions for research on DBFQA. One area of interest is its potential use in combination therapy with other drugs. Studies have shown that DBFQA can enhance the anti-tumor effects of other drugs, such as cisplatin and doxorubicin. Another area of interest is the development of more potent and selective analogs of DBFQA. Finally, further studies are needed to determine the safety and efficacy of DBFQA in clinical trials.

Synthesis Methods

DBFQA can be synthesized using a multi-step process that involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 2-aminobenzamide, followed by cyclization with phosphorus oxychloride and subsequent reaction with 2-amino-4-oxoquinazoline. The final product is obtained by acetylation of the resulting compound.

properties

Molecular Formula

C22H15N3O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C22H15N3O3/c26-21(12-25-13-23-18-7-3-1-6-17(18)22(25)27)24-14-9-10-16-15-5-2-4-8-19(15)28-20(16)11-14/h1-11,13H,12H2,(H,24,26)

InChI Key

FFIBHUVSEQBVQV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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